molecular formula C9H20ClNO B1440739 3-(Butoxymethyl)pyrrolidine hydrochloride CAS No. 1220036-70-3

3-(Butoxymethyl)pyrrolidine hydrochloride

Cat. No.: B1440739
CAS No.: 1220036-70-3
M. Wt: 193.71 g/mol
InChI Key: NQEOOJXGQAPFMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Butoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with butoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

3-(Butoxymethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(Butoxymethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Butoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Butoxymethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

These compounds share similar structural features but differ in their chemical properties and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

3-(butoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEOOJXGQAPFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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